2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide
Description
This compound is a triazolopyridazine derivative featuring a 4-fluorophenyl substituent at position 3 of the triazolopyridazine core, a thioether linkage to an acetamide group, and a 4-(trifluoromethyl)phenyl moiety attached to the acetamide nitrogen. The fluorine and trifluoromethyl groups are strategically positioned to enhance electronic effects, metabolic stability, and target binding via hydrophobic interactions.
Properties
IUPAC Name |
2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F4N5OS/c21-14-5-1-12(2-6-14)19-27-26-16-9-10-18(28-29(16)19)31-11-17(30)25-15-7-3-13(4-8-15)20(22,23)24/h1-10H,11H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDOZWTFUWWKRSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F4N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-b]pyridazin-6-yl structure have been reported to inhibit pcaf (p300/cbp-associated factor), a histone acetyltransferase. PCAF has emerged as a potential therapeutic target for the treatment of cancer.
Mode of Action
This interaction could lead to changes in gene expression, potentially exerting anticancer effects.
Biological Activity
The compound 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a novel derivative of the triazole family, which has garnered attention for its potential therapeutic applications. This article explores its biological activities, focusing on its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
Key Features:
- Triazole Moiety: The presence of the 1,2,4-triazole structure contributes significantly to its biological activity.
- Thioether Group: The thioether linkage enhances lipophilicity and may improve membrane permeability.
- Trifluoromethyl Group: This group often influences the compound's electronic properties and biological interactions.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial properties . In particular, compounds with similar structures have shown efficacy against various bacterial strains:
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| Triazole Derivative A | 0.125–8 | Staphylococcus aureus, E. coli, Pseudomonas aeruginosa |
| Triazole Derivative B | 1–8 | Micrococcus luteus, MRSA |
The compound is hypothesized to possess similar antimicrobial properties due to its structural features .
Anticancer Potential
Triazole derivatives have been explored as potential anticancer agents. Studies have demonstrated that they can induce apoptosis in cancer cells by inhibiting specific kinases involved in cell proliferation:
- Mechanism of Action: The compound may inhibit signaling pathways that promote cancer cell survival. For instance, it has been shown to interact with kinase enzymes, blocking their activity and leading to increased cell death .
Case Studies
-
Study on Antimicrobial Efficacy:
A recent study evaluated the antimicrobial activity of triazolo-pyridazine derivatives. The results indicated that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-substituted counterparts . -
Anticancer Activity Assessment:
Another investigation focused on the apoptotic effects of triazole derivatives on various cancer cell lines. The findings revealed that certain derivatives caused significant increases in apoptosis and genotoxicity, suggesting a promising avenue for further research into their use as anticancer agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs differ in substitution patterns on the phenyl rings. A key example is 2-{[3-(3-Fluorophenyl)[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide (), which has a 3-fluorophenyl group on the triazolopyridazine and a 3-(trifluoromethyl)phenyl group on the acetamide. Below is a systematic comparison:
Table 1: Structural and Hypothesized Pharmacological Comparisons
Key Findings from Structural Analysis
Substitution Position and Receptor Binding :
The 4-fluorophenyl group in the target compound likely improves binding to hydrophobic pockets in enzymes (e.g., kinases) due to reduced steric clash compared to the 3-fluorophenyl analog. Molecular docking simulations using AutoDock4, which accounts for receptor flexibility, could predict enhanced binding scores for the para-substituted derivative .
Trifluoromethyl Position and Pharmacokinetics :
The 4-(trifluoromethyl)phenyl group on the acetamide may enhance metabolic stability by resisting cytochrome P450-mediated oxidation. In contrast, the meta-CF₃ analog could exhibit faster clearance due to accessible metabolic sites .
The meta-fluoro analog’s weaker electronic effects might reduce potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
